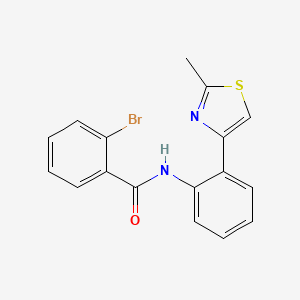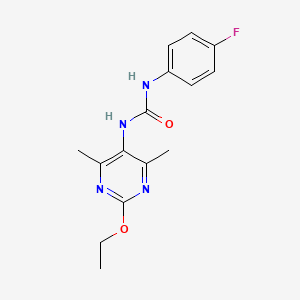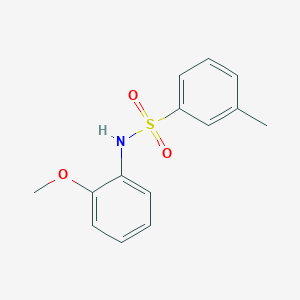![molecular formula C19H19FN2O3 B2505022 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921792-44-1](/img/structure/B2505022.png)
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Organocatalytic Asymmetric Mannich Addition
The study titled "Organocatalytic Asymmetric Mannich Addition of 3-Fluorooxindoles to Dibenzo[b,f][1,4]oxazepines: Highly Enantioselective Construction of Tetrasubstituted C–F Stereocenters" explores the synthesis of seven-member cyclic amines with chiral tetrasubstituted C–F stereocenters. The process utilizes an organocatalyzed asymmetric Mannich reaction between 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. The reaction is catalyzed by a bifunctional Cinchona alkaloid-derived thiourea catalyst, which has shown to be effective across a range of substrates, achieving excellent yields and high diastereo- and enantioselectivities. The proposed mechanism for this reaction has also been discussed in the paper .
Synthesis of Fluorinated Heterocycles
In the paper "Synthesis of 2-Fluoro-1,4-benzoxazines and 2-Fluoro-1,4-benzoxazepin-5-ones by Exploring the Nucleophilic Vinylic Substitution (S(N)V) Reaction of gem-Difluoroenamides," the authors describe the use of N-benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides as precursors in heterocyclic synthesis. The presence of two fluorine atoms at the β-position of the enamide moiety provides unique electrophilic reactivity. The treatment of these enamides with oxygen nucleophiles leads to the formation of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones through a nucleophilic vinylic substitution reaction. Additionally, the paper reports the preparation of fluorinated ynamides, which are a new type of building block, in excellent yields .
Catalyst- and Solvent-Free Synthesis
The research presented in "Catalyst- and solvent-free synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide through a microwave-assisted Fries rearrangement" focuses on the regioselective synthesis of a heterocyclic amide through a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions. The study provides insights into the theoretical aspects of the prototropy process and the Fries rearrangement, supported by density functional theory (DFT) calculations. The crystallographic analysis of the intermolecular interactions and the energy frameworks based on the effects of different molecular conformations of the synthesized compounds is also described .
Molecular Structure Analysis
The molecular structure of the compounds synthesized in these studies is characterized by the presence of fluorine atoms, which significantly influence the chemical reactivity and physical properties of the molecules. The introduction of fluorine atoms can enhance the stability and potency of pharmacologically active compounds. The studies provide detailed insights into the molecular conformations and intermolecular interactions, which are crucial for understanding the behavior of these compounds in various chemical reactions .
Chemical Reactions Analysis
The chemical reactions described in the papers involve the formation of C–F bonds and the introduction of fluorine into heterocyclic structures. The asymmetric Mannich reaction and the nucleophilic vinylic substitution are key transformations that enable the construction of complex fluorinated molecules with potential medicinal applications. The reactions are notable for their high selectivity and yield, which are essential for the efficient synthesis of targeted molecules .
Physical and Chemical Properties Analysis
The introduction of fluorine atoms into organic molecules often results in changes to their physical and chemical properties, such as increased lipophilicity, metabolic stability, and binding affinity to biological targets. The studies mentioned provide a foundation for understanding how the incorporation of fluorine atoms affects the properties of the synthesized compounds. However, detailed analysis of the physical and chemical properties, such as melting points, solubility, and stability, would require further experimental data not provided in the abstracts .
Scientific Research Applications
Organocatalytic Asymmetric Synthesis
The organocatalytic asymmetric Mannich reaction involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines demonstrates the relevance of fluoro-containing compounds in the synthesis of cyclic amines with chiral tetrasubstituted C‒F stereocenters. These compounds, including those related to 3-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide, show significant potential in medicinal chemistry due to their pharmacophore importance. The reactions, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, achieve excellent yields and enantioselectivities, indicating their potential utility in the development of novel pharmaceuticals (Bing Li, Ye Lin, D. Du, 2019).
Heterocyclic Synthesis
N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides serve as precursors in heterocyclic synthesis, leading to the formation of compounds such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. The unique electrophilic reactivity provided by the fluorine atoms at the β-position of the enamide moiety is crucial for the synthesis of these compounds. This showcases the role of fluorinated compounds in expanding the toolkit for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and development (Tamara Meiresonne, G. Verniest, N. de Kimpe, Sven Mangelinckx, 2015).
Antimicrobial Activity
The synthesis and evaluation of fluoro-substituted sulphonamide benzothiazole compounds, including derivatives potentially similar in structure to this compound, have demonstrated antimicrobial activity. These studies highlight the pharmacological potential of fluorobenzenes and benzothiazoles, suggesting their importance in developing new therapeutics with potent biodynamic agents for combating microbial infections (V. Jagtap, E. Jaychandran, G. Sreenivasa, B. Sathe, 2010).
properties
IUPAC Name |
3-fluoro-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-19(2)11-25-16-10-14(7-8-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAUDJACDQRWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)F)N(C1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-ethyl 4-(2,5,7-trioxo-8-styryl-2,3,4a,5,7a,8-hexahydropyrrolo[3',4':5,6]thiopyrano[2,3-d]thiazol-6(7H)-yl)benzoate](/img/structure/B2504945.png)


![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2504948.png)
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2504952.png)
![2-Fluoro-5-[(4-prop-2-ynylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B2504954.png)


![3-butyl-5-(4-fluorophenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504958.png)


